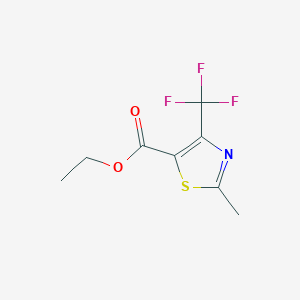
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Cat. No. B051198
Key on ui cas rn:
117724-62-6
M. Wt: 239.22 g/mol
InChI Key: FKNJDCSKTSRSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05880288
Procedure details


U.S. Pat. No. 5,045,554 (Alt et al., 9/91), herein incorporated by reference, discloses the reaction of ethyl 4,4,4-trifluoro-2-chloroacetoacetate and thioacetamide to produce ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, which was in turn used to produce fungicidal thiazolecarboxanilides. The reaction produced the thiazole in one step by refluxing the reactants in dimethylformamide, but had only a 38% isolated yield.

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
OC1O[C@@H](CO)[C@H](O)[C@H](O)[C@H]1O.[F:13][C:14]([F:25])([F:24])[C:15](=O)[CH:16](Cl)[C:17]([O:19][CH2:20][CH3:21])=[O:18].[C:26]([NH2:29])(=[S:28])[CH3:27]>>[CH3:27][C:26]1[S:28][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:15]([C:14]([F:25])([F:24])[F:13])[N:29]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](O1)CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(C(=O)OCC)Cl)=O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=S)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
